REACTION_CXSMILES
|
Cl.ClC1C=CC(NN)=CC=1.Cl.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][NH2:20])=[C:15]([F:21])[CH:14]=1.ClC1C=CC(N2[C:37](=[O:38])[C:36]3[CH2:35][CH2:34][CH2:33][CH2:32][C:31]=3N2)=CC=1>>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]2[C:37](=[O:38])[C:36]3[CH2:35][CH2:34][CH2:33][CH2:32][C:31]=3[NH:20]2)=[C:15]([F:21])[CH:14]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC(=C(C=C1)NN)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N1NC=2CCCCC2C1=O
|
Name
|
11452h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)N1NC=2CCCCC2C1=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |